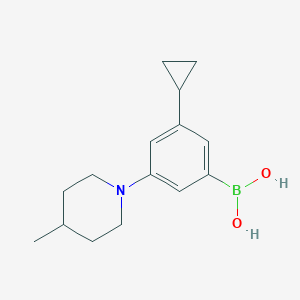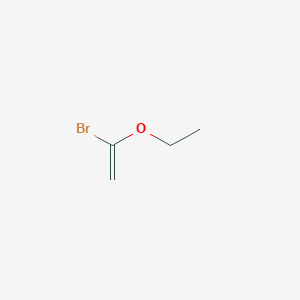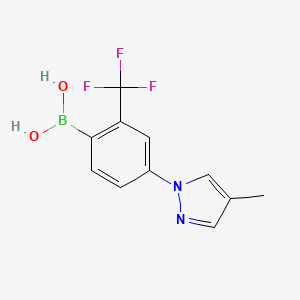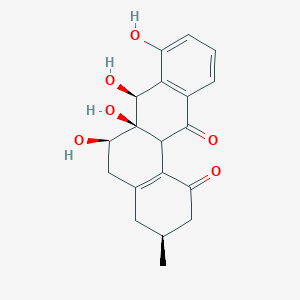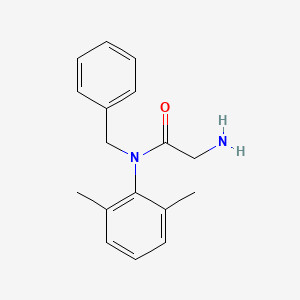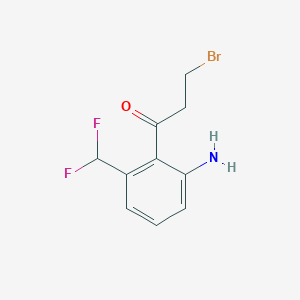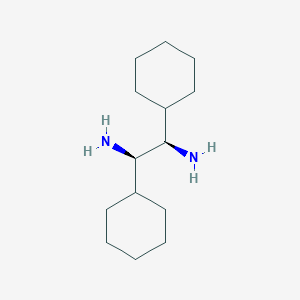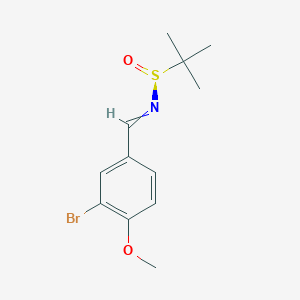
2-Acrylamidoethyldihydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acrylamidoethyldihydrogenphosphate is a chemical compound that belongs to the class of acrylamide derivatives It is characterized by the presence of both an acrylamide group and a dihydrogen phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acrylamidoethyldihydrogenphosphate typically involves the reaction of acrylamide with phosphoric acid or its derivatives. One common method is the esterification of acrylamide with phosphoric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Acrylamidoethyldihydrogenphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce acrylamide and phosphoric acid.
Polymerization: It can participate in polymerization reactions to form polyacrylamide-based polymers.
Substitution: The acrylamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Polymerization: Initiated by free radicals, UV light, or heat in the presence of suitable initiators.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Acrylamide and phosphoric acid.
Polymerization: Polyacrylamide-based polymers.
Substitution: Various substituted acrylamide derivatives.
Aplicaciones Científicas De Investigación
2-Acrylamidoethyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and hydrogels.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical diagnostics and therapeutics.
Industry: Utilized in the production of water treatment agents, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Acrylamidoethyldihydrogenphosphate is primarily related to its ability to form polymers and interact with biological molecules. The acrylamide group can undergo polymerization, leading to the formation of cross-linked networks. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
2-Acrylamido-2-methylpropanesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a phosphate group.
Acrylamide: Lacks the phosphate group and has different chemical properties.
Methacryloyloxyethyl phosphorylcholine: Contains a phosphorylcholine group, used in biocompatible polymers.
Uniqueness
2-Acrylamidoethyldihydrogenphosphate is unique due to the presence of both acrylamide and dihydrogen phosphate groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in polymerization and form hydrogen bonds makes it valuable in the synthesis of advanced materials and biomolecules.
Propiedades
Fórmula molecular |
C5H10NO5P |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
2-(prop-2-enoylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H10NO5P/c1-2-5(7)6-3-4-11-12(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
Clave InChI |
NUXSGEAJTVTRMV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



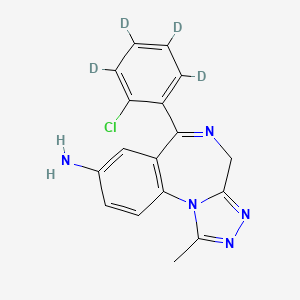
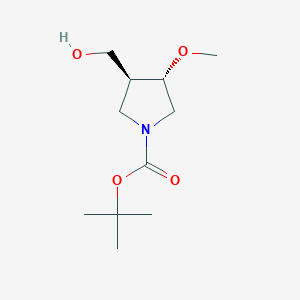

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
